N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a pyridine ring substituted with a furan-3-yl group, a methyl linker, and a piperidine-4-carboxamide moiety modified with a methanesulfonyl group.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25(22,23)20-7-4-14(5-8-20)17(21)19-11-13-2-3-16(18-10-13)15-6-9-24-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDDSIJIDAQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan and pyridine rings are synthesized separately and then coupled together using a palladium-catalyzed cross-coupling reaction. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to substitute the methanesulfonyl group.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula.
Furopyridine Derivatives from MedChemComm (–3)
Compounds like 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () share the furopyridine scaffold but differ in substitution patterns:
- Furan position: The target compound’s furan is at the pyridine’s 6-position, whereas MedChemComm derivatives fuse furan with pyridine (furo[2,3-b]pyridine).
- Substituents : MedChemComm compounds feature bulky groups (e.g., bicyclopentane, tert-butyl) that likely enhance steric hindrance and lipophilicity compared to the target’s methanesulfonyl-piperidine.
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , employing palladium-catalyzed cross-coupling for pyridine-furan assembly and sulfonylation steps.
- Biological Relevance : While biological data for the target compound are unavailable, structurally related compounds in –3 show activity in kinase or GPCR assays, suggesting the furan-pyridine core may serve as a privileged scaffold.
- Optimization Potential: Replacing the target’s methanesulfonyl group with trifluoromethylbenzoyl (as in 9a) could improve target affinity, while incorporating bicyclo substituents () might enhance blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
